3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea
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Overview
Description
3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(Morpholin-4-yl)ethylamine: This intermediate is synthesized by reacting morpholine with ethylene oxide under controlled conditions.
Formation of 4-(2-oxoazetidin-1-yl)phenyl isocyanate: This intermediate is prepared by reacting 4-(2-oxoazetidin-1-yl)aniline with phosgene or a phosgene equivalent.
Coupling Reaction: The final step involves the coupling of 2-(Morpholin-4-yl)ethylamine with 4-(2-oxoazetidin-1-yl)phenyl isocyanate to form this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The azetidinone moiety can be reduced to form corresponding amines.
Substitution: The phenylurea structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amines derived from the azetidinone moiety.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and azetidinone moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)ethyl isothiocyanate
- N-[3-(2,2-dimethyl-3-morpholin-4-yl)propylidene]amino}methyl]-3,5,5-trimethylcyclohexyl]-2,2-dimethyl-3-(morpholin-4-yl)propan-1-imine
Uniqueness
3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea is unique due to its combination of a morpholine ring, an azetidinone moiety, and a phenylurea structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[4-(2-oxoazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-5-7-20(15)14-3-1-13(2-4-14)18-16(22)17-6-8-19-9-11-23-12-10-19/h1-4H,5-12H2,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXVKOOHPZKBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)NC(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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